Ethyl 3-amino-3-(4-bromophenyl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-3-(4-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLFFTWOHGTGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397693 | |
| Record name | ethyl 3-amino-3-(4-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146579-92-2 | |
| Record name | ethyl 3-amino-3-(4-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of Ethyl 3 Amino 3 4 Bromophenyl Propanoate
Reactions Involving the Amino Functionality
The primary amino group in Ethyl 3-amino-3-(4-bromophenyl)propanoate is a key site for chemical modification, enabling the introduction of various substituents and the formation of new nitrogen-containing derivatives.
Oxidation Reactions
While direct oxidation of the amino group in β-amino esters like this compound is not extensively documented in dedicated studies, the oxidation of related β-amino alcohols to α-amino aldehydes is a known transformation. For instance, the use of manganese(IV) oxide has been reported for the mild oxidation of β-amino alcohols. researchgate.net This suggests a potential, albeit indirect, pathway for the oxidation of the amino group in the target molecule, which would likely involve a preliminary reduction of the ester functionality. The synthesis of β-amino acids through the oxidative cleavage of dihydropyridone derivatives also points to the general accessibility of oxidized β-amino acid structures. nih.gov
Formation of Nitrogen-Containing Derivatives
The primary amine of this compound readily undergoes reactions to form a variety of nitrogen-containing derivatives, most notably through acylation and sulfonylation.
N-Acylation: The amino group can be acylated to form amides. This is a common strategy for the protection of the amine functionality or for the synthesis of more complex molecules. For example, in a study on the enzymatic resolution of a structurally similar compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, the amino group was successfully acylated with butyl butanoate using Candida antarctica lipase (B570770) A. cambridge.org Furthermore, the resulting enantiomerically pure amino acid was converted to its Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protected derivatives, which are standard protecting groups in peptide synthesis. cambridge.orgresearchgate.net This demonstrates the feasibility of N-acylation on this class of compounds.
N-Sulfonylation: The reaction of the primary amine with sulfonyl chlorides yields sulfonamides. A notable example is the formation of Ethyl 3-((4-bromophenyl)sulfonamido)propanoate, a commercially available derivative of the title compound. bldpharm.com This transformation highlights the nucleophilic character of the amino group and its ability to react with electrophilic sulfur reagents.
The following table summarizes the formation of these nitrogen-containing derivatives:
| Derivative Type | Reagent/Reaction | Product |
| N-Acyl | Acylating agent (e.g., acyl chloride, anhydride) | N-Acyl-3-amino-3-(4-bromophenyl)propanoate |
| N-Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Ethyl N-(tert-butoxycarbonyl)-3-amino-3-(4-bromophenyl)propanoate |
| N-Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Ethyl N-(9-fluorenylmethoxycarbonyl)-3-amino-3-(4-bromophenyl)propanoate |
| N-Sulfonyl | Sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) | Ethyl 3-((4-bromophenyl)sulfonamido)propanoate |
Transformations at the Ester Group
The ethyl ester functionality of the molecule can undergo several important transformations, including transesterification and hydrolysis.
Transesterification Reactions
Transesterification, the conversion of one ester into another by reaction with an alcohol, is a feasible transformation for β-amino esters. The presence of the amino group can even catalyze this reaction. nih.gov Studies on poly(β-amino ester)s have shown that the unreacted primary or secondary amines within the polymer network can catalyze transesterification with alcohols. nih.gov This intramolecular catalysis suggests that the amino group in this compound could facilitate its own transesterification. Various catalysts, including Lewis acids and enzymes, can also be employed to promote this reaction under mild conditions, allowing for the synthesis of a range of different esters of 3-amino-3-(4-bromophenyl)propanoic acid. researchgate.netnih.gov
Hydrolysis and Carboxylic Acid Formation
The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-3-(4-bromophenyl)propanoic acid. This transformation is fundamental for converting the ester into a form that can be used in peptide synthesis or other reactions requiring a free carboxylic acid. Enzymatic hydrolysis offers a mild and selective alternative to chemical methods. For instance, lipase-catalyzed hydrolysis has been successfully used for the kinetic resolution of various β-amino esters, yielding the corresponding enantiomerically pure β-amino acids. semanticscholar.org A study on fluorinated β-amino esters demonstrated efficient hydrolysis using lipase PSIM from Burkholderia cepacia. semanticscholar.org
The hydrolysis reaction can be represented as follows:
| Reactant | Conditions | Product |
| This compound | Acid or Base / H₂O or Lipase / H₂O | 3-Amino-3-(4-bromophenyl)propanoic acid + Ethanol |
Reactivity of the Bromine Substituent on the Phenyl Ring
The bromine atom on the phenyl ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions significantly enhance the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. youtube.comnih.gov The aryl bromide moiety of this compound can be expected to participate in Suzuki-Miyaura coupling reactions with various boronic acids or their esters. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 4-position of the phenyl ring. The reaction is typically catalyzed by a palladium complex in the presence of a base. youtube.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgacs.org The 4-bromophenyl group of the title compound is a suitable substrate for this transformation, enabling the introduction of vinyl groups. This reaction provides a direct route to stilbene (B7821643) and cinnamate (B1238496) derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. libretexts.orgwikipedia.orgorganic-chemistry.org The bromine substituent could potentially be replaced by a variety of primary or secondary amines, leading to the synthesis of N,N'-disubstituted aniline (B41778) derivatives.
The compatibility of the β-amino ester functionality with palladium-catalyzed cross-coupling conditions has been demonstrated in the literature. For example, an intramolecular Buchwald-Hartwig α-arylation of a β-amino ester has been reported for the synthesis of tetrahydroisoquinolines, highlighting the robustness of this functional group under such reaction conditions. researchgate.net
The potential cross-coupling reactions are summarized in the table below:
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Boronic acid/ester (R-B(OH)₂) | Pd catalyst + Base | Ethyl 3-amino-3-(4'-R-biphenyl-4-yl)propanoate |
| Heck Reaction | Alkene (R-CH=CH₂) | Pd catalyst + Base | Ethyl 3-amino-3-(4-(R-vinyl)phenyl)propanoate |
| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd catalyst + Base | Ethyl 3-amino-3-(4-(R¹R²-amino)phenyl)propanoate |
Nucleophilic Substitution Reactions
The primary amino group in this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents. These reactions typically involve the attack of the nitrogen lone pair on an electrophilic center.
Common transformations include N-acylation and N-alkylation. N-acylation is readily achieved by treating the amino ester with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction leads to the formation of the corresponding N-acyl derivatives.
N-alkylation can be accomplished using alkyl halides. However, this reaction can sometimes be challenging to control, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, potentially leading to over-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for the synthesis of N-alkylated products.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Acylation | Acyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | N-Acyl-3-amino-3-(4-bromophenyl)propanoate |
| N-Alkylation | Alkyl halide, base (e.g., potassium carbonate), solvent (e.g., acetonitrile) | N-Alkyl-3-amino-3-(4-bromophenyl)propanoate |
| Reductive Amination | Aldehyde or Ketone, reducing agent (e.g., sodium triacetoxyborohydride), solvent (e.g., dichloroethane) | N-Alkyl-3-amino-3-(4-bromophenyl)propanoate |
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide moiety makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl compounds. In this reaction, the aryl bromide of this compound is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.govnih.govlibretexts.org The reaction is tolerant of a wide range of functional groups, making it a highly versatile method for the derivatization of the phenyl ring. nih.gov While specific examples for the title compound are not extensively reported, the successful coupling of other amino acid esters containing a 4-bromobiphenyl (B57062) moiety with arylboronic acids demonstrates the feasibility of this transformation.
A typical catalytic system for the Suzuki-Miyaura coupling involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or cesium carbonate. The reaction is typically carried out in a mixture of an organic solvent and water.
| Catalyst | Ligand | Base | Solvent | Product Type |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | Ethyl 3-amino-3-(4'-substituted-[1,1'-biphenyl]-4-yl)propanoate |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/Water | Ethyl 3-amino-3-(4'-substituted-[1,1'-biphenyl]-4-yl)propanoate |
Beyond boronic acids, the aryl bromide can be coupled with other organometallic reagents. The Stille coupling utilizes organostannanes, while the Negishi coupling employs organozinc reagents. These reactions offer alternative methods for the formation of carbon-carbon bonds and can be advantageous for specific substrates or desired functionalities. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
While less common for aryl halides, palladium-catalyzed oxidative cross-coupling reactions can in principle be employed. These reactions typically involve the coupling of two different C-H bonds or a C-H bond with an organometallic reagent under oxidative conditions. Specific applications with diazo compounds for this substrate are not well-documented in the literature.
The aryl bromide functionality of this compound is also amenable to other important palladium-catalyzed transformations:
Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to aryl-substituted alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. masterorganicchemistry.com
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This provides a route to derivatives where the bromine atom is replaced by a substituted amino group.
Stille Coupling: This reaction involves the coupling with organotin compounds and is known for its tolerance of a wide range of functional groups. acs.org
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | Ethyl 3-amino-3-(4-vinylphenyl)propanoate derivative |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | Ethyl 3-amino-3-(4-(alkynyl)phenyl)propanoate |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base | Ethyl 3-amino-3-(4-(substituted-amino)phenyl)propanoate |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Ethyl 3-amino-3-(4-substituted-phenyl)propanoate |
Enolate Chemistry of β-Amino Esters
The ester functionality in this compound allows for the formation of an enolate by deprotonation of the α-carbon (the carbon adjacent to the ester carbonyl group). masterorganicchemistry.comnih.gov The acidity of these protons is enhanced by the electron-withdrawing effect of the ester group. The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
The formation of enolates from esters typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete and irreversible deprotonation. masterorganicchemistry.com The structure and reactivity of β-amino ester enolates have been a subject of study, revealing complex aggregation behavior in solution. nih.govacs.org
Once formed, the enolate can react with various electrophiles. For example, alkylation with alkyl halides introduces a new alkyl group at the α-position. Aldol-type reactions with aldehydes or ketones would lead to the formation of β-hydroxy-α-substituted-β-amino esters, which are valuable synthetic intermediates. The stereochemical outcome of these reactions can often be controlled by the use of chiral auxiliaries or catalysts.
| Reaction Type | Reagents and Conditions | Product Type |
| Enolate Formation | Strong base (e.g., LDA), solvent (e.g., THF), low temperature | Lithium enolate of this compound |
| α-Alkylation | 1. LDA; 2. Alkyl halide | Ethyl 2-alkyl-3-amino-3-(4-bromophenyl)propanoate |
| Aldol (B89426) Reaction | 1. LDA; 2. Aldehyde or Ketone | Ethyl 3-hydroxy-2-(hydroxymethyl)-3-(4-bromophenyl)propanoate derivative |
C-Alkylation Reactions
The carbon atom positioned between the amino and carboxylate groups (the α-carbon) in this compound is susceptible to deprotonation by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles, most notably alkyl halides, in a carbon-carbon bond-forming reaction known as C-alkylation.
The general approach to the C-alkylation of β-amino esters involves the use of a strong, non-nucleophilic base to ensure complete and irreversible formation of the enolate. umn.edu Lithium diisopropylamide (LDA) is a commonly employed base for this purpose due to its high basicity and steric bulk, which minimizes nucleophilic attack at the ester carbonyl. scielo.br The reaction is typically carried out at low temperatures, such as -78 °C, in an ethereal solvent like tetrahydrofuran (B95107) (THF) to maintain the stability of the enolate. masterorganicchemistry.com
While specific studies on the C-alkylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous β-aryl-β-amino esters. The presence of the electron-withdrawing 4-bromophenyl group is expected to increase the acidity of the α-protons, facilitating enolate formation. nih.gov
The alkylation of the enolate proceeds via an SN2 mechanism, where the enolate acts as the nucleophile and attacks the alkyl halide. scielo.br The choice of alkylating agent is crucial and is generally limited to reactive electrophiles such as methyl, primary, and some secondary alkyl halides. scielo.br
A significant aspect of the C-alkylation of chiral β-amino esters is the potential for diastereoselectivity. For this compound, which is chiral at the β-carbon, alkylation of the enolate creates a new stereocenter at the α-carbon. The stereochemical outcome of the reaction is influenced by the existing stereocenter and the geometry of the enolate intermediate. Research on similar systems has shown that high levels of diastereoselectivity can be achieved, often favoring one diastereomer over the other. masterorganicchemistry.com
Table 1: Representative C-Alkylation Reactions of β-Amino Ester Enolates
| Entry | β-Amino Ester | Base | Electrophile | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|---|
| 1 | Racemic Methyl 2-phenylpropanoate | LDA | Methyl Iodide | Racemic Methyl 2-phenylpropanoate | N/A | scielo.br |
| 2 | Chiral N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide | n-BuLi (2 equiv.) | Methyl Iodide | Mono-methylated product | 86% | masterorganicchemistry.com |
This table presents data from analogous systems to illustrate the general conditions and outcomes of C-alkylation reactions of β-amino esters.
Stereochemical Aspects and Control in the Synthesis and Reactions of Ethyl 3 Amino 3 4 Bromophenyl Propanoate
Chiral Resolution and Enantiopurification Methodologies
The separation of racemic mixtures of ethyl 3-amino-3-(4-bromophenyl)propanoate into its individual enantiomers is a crucial step for stereospecific applications. Two primary strategies for achieving this are enzymatic kinetic resolution and chiral chromatography.
Enzymatic Kinetic Resolution: This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For β-amino esters, lipases are commonly employed. For instance, a similar compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, has been successfully resolved through enantioselective N-acylation using Candida antarctica lipase (B570770) A (CAL-A). This method would likely be applicable to the 4-bromo analog, where the (R)-enantiomer is acylated, leaving the (S)-enantiomer unreacted, or vice versa, depending on the specific enzyme and reaction conditions.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the corresponding acid, β-amino-β-(4-bromophenyl) propionic acid, a successful enantiomeric separation has been reported using a (R,R) Whelk-O1 column, which is a "hybrid" pi-electron acceptor-donor CSP. tsijournals.com This suggests that a similar approach would be effective for the ethyl ester, likely with adjustments to the mobile phase composition to optimize the separation. The choice of CSP is critical, with polysaccharide-based CSPs and Pirkle-type CSPs being common choices for the resolution of amino acid derivatives. tsijournals.comnih.gov
Table 1: Chiral HPLC Parameters for the Separation of β-amino-β-(4-bromophenyl) propionic acid enantiomers tsijournals.com
| Parameter | Value |
| Column | (R, R) Whelk-01 |
| Mobile Phase | n-hexane:ethanol:TFA:iso-propyl amine (95:05:0.1:0.025) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 225 nm |
| Retention Time (R-enantiomer) | ~18.0 min |
| Retention Time (S-enantiomer) | ~22.5 min |
| TFA: Trifluoroacetic acid |
Diastereoselective Control in Synthetic Pathways
The diastereoselective synthesis of β-amino esters, including this compound, often involves the creation of two or more stereocenters in a controlled manner. This is typically achieved through substrate control, auxiliary control, or catalyst control.
One common strategy is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The use of a chiral nitrogen source, such as a homochiral lithium amide, can induce asymmetry at the β-carbon. For example, lithium N-benzyl-N-α-methylbenzylamide has been used as a chiral ammonia (B1221849) equivalent in the conjugate addition to α,β-unsaturated acceptors to produce chiral β-amino acid derivatives. rsc.orgox.ac.uk
Another approach involves the use of chiral auxiliaries attached to the enolate or the imine. For instance, the reaction of a chiral N-trimethylsilyl imine with an ester enolate can lead to the formation of β-amino esters with high diastereoselectivity. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack, which is influenced by the steric and electronic properties of the chiral auxiliary.
Furthermore, biocatalytic methods are emerging as powerful tools for diastereoselective synthesis. Transaminases can be used for the asymmetric amination of β-keto esters, establishing the stereocenter at the C3 position with high enantioselectivity. Dynamic kinetic resolution, combining enzymatic resolution with in situ racemization of the starting material, can provide a single diastereomer in high yield and enantiomeric excess. chemrxiv.orgnih.gov
Conformational Analysis and Stereoisomeric Stability
The three-dimensional structure and conformational preferences of this compound are crucial for its interactions with biological targets and for understanding its reactivity. The relative stability of different stereoisomers and their conformers is influenced by a variety of non-covalent interactions, including steric hindrance, hydrogen bonding, and dipole-dipole interactions.
The stereochemistry of the β-amino group has been shown to be important for the inhibitory potency of related β-amino-N-acylhydrazones against dipeptidyl peptidase-4 (DPP-4), with the (R)-configuration being favored. rsc.org This highlights the significance of the spatial arrangement of the amino and bromophenyl groups for biological activity.
The stability of β-amino esters can be influenced by the pH of the environment. While generally stable, they can undergo hydrolysis under acidic or basic conditions. The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the pKa of the amino group and the reactivity of the ester. The hydrochloride salt of the compound is often used to improve its solubility and stability in aqueous solutions. smolecule.com
Aggregation Phenomena of Chiral Enolates and Their Stereochemical Implications
In many synthetic routes to β-amino esters, the key step involves the reaction of a lithium enolate. The structure of these enolates in solution is not monomeric but rather exists as a complex equilibrium of aggregates, such as dimers, tetramers, and hexamers. ethz.ch The nature of these aggregates has profound implications for the stereochemical outcome of their reactions.
Studies on the lithium enolates of β-amino esters using 6Li NMR spectroscopy have revealed that they predominantly form hexameric structures in solution. nih.govnih.govacs.org The geometry of these hexamers and the arrangement of the chiral β-amino ester units within the aggregate can dictate the facial selectivity of subsequent alkylation or aldol (B89426) reactions.
The method of continuous variation (Job plots) has been instrumental in elucidating the stoichiometry and stereochemistry of these aggregates. By mixing enantiomers (R/S mixtures) or different enolates (R/R' or R/S' mixtures), the formation of homo- and heteroaggregated species can be observed and characterized. nih.gov The inherent symmetries observed in the 6Li NMR spectra provide insights into the stereochemistry of chelation within the aggregate structure. nih.gov Understanding and controlling these aggregation phenomena are key to achieving high levels of stereoselectivity in the synthesis of β-amino ester derivatives.
Stereoselective Formation of Functionalized Derivatives
This compound serves as a versatile chiral starting material for the synthesis of a variety of functionalized derivatives with controlled stereochemistry. The amino group and the ester functionality provide handles for further chemical transformations, while the chiral center at C3 can direct the stereochemical course of subsequent reactions.
N-Functionalization: The amino group can be acylated, alkylated, or sulfonylated to introduce a wide range of substituents. These reactions can be performed stereospecifically, preserving the configuration of the C3 stereocenter. For example, the synthesis of peptidomimetics can be achieved by coupling the amino group with amino acids or peptides.
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. These transformations open up avenues for the synthesis of diverse β-amino acid derivatives.
C-C Bond Formation: The enolate of N-protected this compound can be reacted with various electrophiles to introduce substituents at the α-position (C2). The existing stereocenter at C3 can exert diastereoselective control over the formation of the new stereocenter at C2. Diastereoselective alkylation of related chiral bicyclic N,O-acetal isoserine derivatives has been shown to proceed with either retention or inversion of configuration, depending on the relative configuration of the existing stereocenters. acs.orgnih.gov This demonstrates the potential for substrate-controlled diastereoselective functionalization.
The development of catalytic asymmetric methods, such as those employing chiral phase-transfer catalysts or organocatalysts, further expands the possibilities for the stereoselective synthesis of functionalized derivatives from this compound. beilstein-journals.orgwustl.edu
Spectroscopic and Structural Elucidation of Ethyl 3 Amino 3 4 Bromophenyl Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound. For Ethyl 3-amino-3-(4-bromophenyl)propanoate, a combination of one-dimensional and two-dimensional NMR experiments would be essential for its complete structural characterization.
Proton (¹H) NMR Spectroscopy
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ethyl (-OCH₂CH₃) | ~1.2 | Triplet | 3H |
| Methylene (B1212753) (-CH₂COO-) | ~2.6 - 2.8 | Doublet of doublets | 2H |
| Ethyl (-OCH₂CH₃) | ~4.1 | Quartet | 2H |
| Methine (-CH(NH₂)-) | ~4.5 | Triplet | 1H |
| Amino (-NH₂) | Broad singlet | 2H | |
| Aromatic (Ar-H) | ~7.2 - 7.5 | Two doublets | 4H |
Note: These are predicted values and may differ from experimental data.
Carbon-¹³ (¹³C) NMR Spectroscopy
Similarly, a definitive experimental ¹³C NMR spectrum for this compound is not found in the surveyed literature. However, based on established substituent effects and data from analogous structures, a predicted spectrum can be outlined. The spectrum would show signals for the ethyl ester carbons, the aliphatic methylene and methine carbons, and the aromatic carbons, including the carbon bearing the bromine atom and the ipso-carbon.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-OCH₂C H₃) | ~14 |
| Methylene (-C H₂COO-) | ~40 |
| Methine (-C H(NH₂)-) | ~55 |
| Ethyl (-OC H₂CH₃) | ~61 |
| Aromatic C-Br | ~121 |
| Aromatic CH | ~128 |
| Aromatic CH | ~132 |
| Aromatic C-ipso | ~142 |
| Carbonyl (-C =O) | ~172 |
Note: These are predicted values and may differ from experimental data.
Lithium-6 (⁶Li) NMR Spectroscopy for Enolate Characterization
While no direct ⁶Li NMR studies on the enolate of this compound were found, research on related β-amino ester enolates provides significant insight into the potential solution-state structure of its lithium enolate. Studies have shown that lithium enolates of β-amino esters can form complex aggregates in solution. ⁶Li NMR spectroscopy is a powerful tool to probe these structures. It has been demonstrated that β-amino ester enolates can exist as ensembles of homo- and hetero-aggregated hexamers in solution. The number and relative intensities of the ⁶Li resonances can be characteristic of specific aggregate structures, such as hexagonal drums. This technique would be invaluable in understanding the reactivity and stereoselectivity of reactions involving the enolate of the title compound.
Two-Dimensional (2D) NMR Techniques
To unambiguously assign the proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments would be necessary. These experiments reveal correlations between nuclei, providing information on connectivity and spatial relationships.
COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling networks, for instance, confirming the coupling between the ethyl group protons and the methylene and methine protons of the propanoate backbone.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Although a specific experimental IR spectrum for this compound was not located, the expected characteristic absorption bands can be predicted.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400 - 3250 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Ester) | ~1735 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-N Stretch | 1250 - 1020 | Medium |
| C-O Stretch (Ester) | 1300 - 1000 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
Note: These are predicted values and may differ from experimental data.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases did not yield a crystal structure for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A successful crystallographic analysis would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the conformation of the molecule in the solid state. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the amino and ester functionalities, which dictate the crystal packing arrangement.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₁₁H₁₄BrNO₂, the theoretical monoisotopic mass is approximately 271.02 g/mol . wikipedia.org
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be expected, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of this compound under ionization would likely proceed through several characteristic pathways common to β-amino esters and aromatic halogenated compounds. These pathways include:
α-cleavage: Fission of the bond adjacent to the amino group, leading to the formation of a stable benzylic cation.
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester functionality, resulting in a fragment ion corresponding to the loss of 45 Da.
Loss of the ethyl group (-CH₂CH₃): Fragmentation of the ester, leading to a loss of 29 Da.
Cleavage of the bond between the α and β carbons: This would lead to fragments containing the aromatic ring and the amino group, and fragments derived from the propanoate chain.
Loss of a bromine radical: While less common for para-substituted bromoarenes compared to ortho-substituted ones, this fragmentation pathway is still possible. nih.gov
A detailed analysis of the fragmentation of protonated α-amino acids has shown common losses of H₂O, CO, and NH₃, which could also be relevant fragmentation pathways for this β-amino acid ester under certain ionization conditions. nih.gov The study of haloaniline isomers has also revealed characteristic losses of hydrogen halides or halogen radicals, which could be applicable to the fragmentation of the 4-bromophenyl moiety. nih.gov
Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound wikipedia.org
| Adduct | Predicted m/z |
| [M+H]⁺ | 272.02806 |
| [M+Na]⁺ | 294.01000 |
| [M-H]⁻ | 270.01350 |
| [M+NH₄]⁺ | 289.05460 |
| [M+K]⁺ | 309.98394 |
| [M+H-H₂O]⁺ | 254.01804 |
| [M]⁺ | 271.02023 |
This table presents predicted m/z values based on computational models.
Chromatographic Techniques (e.g., HPLC, UPLC, GC-MS) for Purity and Isomer Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture, making them crucial for assessing the purity and analyzing isomers of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are widely used for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC or UPLC method would typically be employed. While a specific validated method for this compound is not publicly detailed, a general approach can be outlined based on methods for similar compounds.
A study on a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, demonstrating a common setup for separating aromatic compounds. molport.com For the analysis of amino acids and their derivatives, pre-column derivatization with agents like o-phthaldiadehyde (OPA) can enhance fluorescence detection and improve sensitivity. researchgate.net
Table 2: Illustrative HPLC/UPLC Method Parameters for Aromatic Amino Ester Analysis
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: Water with buffer (e.g., phosphate or formate) |
| Elution | Isocratic or gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temp. | 25 - 40 °C |
| Detection | UV/Vis (e.g., at 220 nm or 254 nm) or Mass Spectrometry (MS) |
This table provides a general outline of typical HPLC/UPLC conditions and is not based on a specific validated method for the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. For the analysis of amino acid esters like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape. sigmaaldrich.com Common derivatization agents include chloroformates and anhydrides. bldpharm.com
Given that this compound is a chiral compound, chiral GC is the method of choice for separating its enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acid analysis, derivatization of both the amino and carboxyl groups is typically required for successful chiral GC separation. sigmaaldrich.com A two-step derivatization, such as methylation followed by acetylation, can be effective. sigmaaldrich.com
Table 3: General Parameters for Chiral GC-MS Analysis of Amino Acid Derivatives
| Parameter | Typical Conditions |
| Column | Chiral Stationary Phase (e.g., Chirasil-L-Val) |
| Derivatization | Esterification of carboxyl group, acylation of amino group |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped temperature gradient to ensure separation |
| Detection | Mass Spectrometry (Scan or SIM mode) |
This table outlines general parameters for chiral GC-MS analysis and is not based on a specific validated method for the target compound.
Scanning Electron Microscopy (SEM) for Polymeric Derivatives
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface topography of a sample. While there is no specific literature on the synthesis and SEM analysis of polymeric derivatives of this compound, we can infer potential characteristics from studies on related poly(β-amino ester)s (PβAEs). PβAEs are a class of biodegradable polymers often synthesized through the Michael addition of amines to diacrylates. nih.gov Given its structure, this compound could potentially be polymerized to form a PβAE.
SEM analysis of PβAEs is typically used to study the morphology of the polymer in various forms, such as films, capsules, or nanoparticles. For instance, SEM has been used to examine the surface texture of PβAE capsules, revealing information about homogeneity and the dispersion of encapsulated materials. nih.gov In the context of PβAE nanoparticles for gene delivery, SEM can be used to visualize the size and shape of the nanoparticles.
Should a polymer be synthesized from this compound, SEM would be a valuable tool to characterize its surface morphology. Key features that could be investigated include:
Surface roughness and texture: To determine if the polymer forms a smooth or rough surface.
Porosity: To identify the presence and size of any pores within the polymer matrix.
Particle size and shape: If the polymer is synthesized in the form of particles or nanoparticles.
Presence of defects: To identify any cracks, voids, or other imperfections in the polymer structure.
Table 4: Potential Morphological Features of Poly(this compound) Observable by SEM
| Morphological Feature | Description |
| Surface Topography | Could range from smooth and uniform to rough and irregular, depending on polymerization conditions. |
| Particle Morphology | If synthesized as particles, could be spherical, irregular, or aggregated. |
| Porosity | The presence of a porous network could be important for applications like drug delivery. |
| Crystalline Domains | SEM could potentially reveal the presence of crystalline regions within an amorphous matrix. |
This table is speculative and based on the analysis of related poly(β-amino ester)s, as no specific data exists for polymers of this compound.
Role of Ethyl 3 Amino 3 4 Bromophenyl Propanoate As a Building Block in Complex Organic Synthesis
Precursor for Advanced β-Amino Acids and Their Derivatives
Ethyl 3-amino-3-(4-bromophenyl)propanoate is a valuable precursor for the synthesis of advanced β-amino acids and their derivatives. The presence of the chiral center at the β-carbon makes it a key starting material for producing enantiomerically pure β-amino acids, which are important components of various biologically active molecules.
Lipase-catalyzed kinetic resolution is a prominent method for obtaining enantiomerically pure β-amino acids from racemic mixtures of their esters. For instance, lipase (B570770) from Candida antarctica (CAL-A) has been effectively used for the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a structurally similar compound, to separate the enantiomers. nih.gov This enzymatic approach offers a green and efficient alternative to traditional chemical resolution methods. A similar strategy can be applied to this compound to yield its corresponding enantiopure β-amino acid derivatives.
The resulting enantiopure β-amino acids can be further modified. For example, the amino group can be protected with common protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to facilitate their use in peptide synthesis. nih.gov The bromo-substituent on the phenyl ring also offers a handle for further synthetic transformations, such as cross-coupling reactions, to introduce additional molecular diversity. The synthesis of various fluorinated β-amino acid enantiomers has been achieved through lipase-catalyzed hydrolysis, highlighting the versatility of this approach for creating a range of advanced β-amino acid derivatives. researchgate.net
Scaffold for the Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound, possessing both an amino and an ester group, makes it an ideal scaffold for the synthesis of various heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals and agrochemicals.
One significant application is in the Biginelli reaction, a one-pot multicomponent reaction used to synthesize dihydropyrimidinones (DHPMs) and their derivatives. researchgate.netnih.gov In a typical Biginelli reaction, a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) are condensed. This compound can act as the β-amino ester component, reacting with an aldehyde and a urea/thiourea source to produce functionalized dihydropyrimidinones. These compounds are known to exhibit a wide range of pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov
Furthermore, this building block can be utilized in the synthesis of other important heterocyclic systems like pyrrolidines. The synthesis of polysubstituted pyrrolidines can be achieved through various synthetic strategies, including 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from the amino ester. acs.orgacs.org The resulting pyrrolidine (B122466) scaffolds are prevalent in numerous bioactive natural products and pharmaceuticals. The presence of the 4-bromophenyl group can influence the biological activity of the final heterocyclic products. nih.gov
Integration into Peptidomimetics, Oligomers, and Foldamers
β-Amino acids, derived from precursors like this compound, are of significant interest in the design of peptidomimetics, oligomers, and foldamers. These molecules mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation.
Peptidomimetics and β-Peptides: The incorporation of β-amino acids into peptide chains leads to the formation of β-peptides. These peptides can adopt stable secondary structures, such as helices and sheets, similar to their α-peptide counterparts. nih.gov The synthesis of β-peptides from 3-amino-3-arylpropanoic acids is a well-established field. rsc.org The 4-bromophenyl group of the title compound can introduce specific steric and electronic properties to the resulting peptidomimetic, potentially influencing its binding affinity and biological activity.
Oligomers and Foldamers: Foldamers are synthetic oligomers that fold into well-defined three-dimensional structures. nih.gov The predictable folding patterns of β-peptides make them excellent candidates for the construction of foldamers. By alternating α- and β-amino acids, or by creating oligomers purely from β-amino acids, novel folded architectures can be achieved. rsc.orgnih.gov The synthesis of oligomers with specific building blocks allows for the creation of molecular wires and other functional materials. researchgate.net The 3-amino-3-(4-bromophenyl)propanoic acid unit can serve as a rigid building block to control the conformation of the oligomer chain.
Utility in the Formation of Covalent Adaptable Networks (CANs)
Recent research has highlighted the use of β-amino esters in the development of Covalent Adaptable Networks (CANs). researchgate.netnih.govacs.org CANs are a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics, owing to the presence of dynamic covalent bonds.
The formation of these networks often relies on the reversible aza-Michael addition reaction. researchgate.netmdpi.com β-Amino esters, formed by the aza-Michael addition of an amine to an acrylate, can participate in dynamic covalent exchange through both the retro-aza-Michael reaction and catalyst-free transesterification. nih.govacs.orgacs.org This dual reactivity allows for the creation of CANs with tunable properties.
This compound, as a β-amino ester, can be a key monomer in the synthesis of such networks. By reacting it with multifunctional acrylates, a cross-linked network can be formed. The presence of the 4-bromophenyl group can impart specific properties to the resulting CAN, such as increased thermal stability or altered mechanical properties. The ability to reprocess these materials makes them attractive for applications in sustainable materials and advanced manufacturing. researchgate.netacs.orguniupo.it
Application in the Synthesis of Poly(β-Amino Ester) (PBAE) Materials for Diverse Chemical Applications
Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-responsive polymers with significant potential in biomedical applications, particularly for drug and gene delivery. nih.govnih.gov These polymers are typically synthesized through the Michael addition polymerization of amines and diacrylates. nih.govresearchgate.net
The versatility of the monomer selection allows for the creation of a large library of PBAEs with diverse properties. nih.govnih.gov this compound can be envisioned as a functional monomer in the synthesis of novel PBAEs. The primary amine of this compound can react with diacrylates to form a linear or branched polymer.
The incorporation of the 4-bromophenyl group into the PBAE backbone can offer several advantages. The bromine atom can serve as a site for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other functional moieties. researchgate.net Furthermore, the presence of the aromatic ring can influence the physicochemical properties of the polymer, such as its hydrophobicity and its interaction with biological membranes, which are critical for effective drug and gene delivery. nih.govrsc.org The development of functionalized PBAEs is an active area of research, with the aim of creating more efficient and targeted delivery systems. nih.gov
Intermediate in the Preparation of Structurally Diverse Molecules
Beyond its specific applications in the synthesis of polymers and complex scaffolds, this compound serves as a versatile intermediate in the preparation of a wide range of structurally diverse molecules. nih.govcymitquimica.comnih.gov Its utility stems from the presence of multiple reactive functional groups that can be selectively manipulated.
The amino group can be acylated, alkylated, or used in the formation of amides and other nitrogen-containing functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other carboxylic acid derivatives. The 4-bromophenyl group is particularly useful for introducing further complexity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. nih.gov This allows for the facile introduction of a wide variety of substituents at the para-position of the phenyl ring.
This versatility makes this compound a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For example, related 3-aminopropanoate derivatives are key intermediates in the synthesis of important drugs like the direct thrombin inhibitor dabigatran (B194492) etexilate. acs.org The ability to readily introduce structural diversity makes this compound a powerful tool in the hands of synthetic organic chemists for the development of new and improved molecules with a wide range of applications. frontiersin.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
